molecular formula C12H22O2 B149142 (S)-6-Heptyltetrahydro-2H-pyran-2-one CAS No. 108943-47-1

(S)-6-Heptyltetrahydro-2H-pyran-2-one

Cat. No.: B149142
CAS No.: 108943-47-1
M. Wt: 198.3 g/mol
InChI Key: QRPLZGZHJABGRS-NSHDSACASA-N
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Description

(S)-6-Heptyltetrahydro-2H-pyran-2-one: is an organic compound that belongs to the class of lactones. Lactones are cyclic esters that are commonly found in nature and are known for their diverse biological activities. This compound is characterized by a six-membered ring structure with a heptyl side chain, making it a unique and interesting molecule for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-6-Heptyltetrahydro-2H-pyran-2-one typically involves the cyclization of a suitable precursor. One common method is the intramolecular esterification of a hydroxy acid. The reaction conditions often require an acidic catalyst and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through large-scale esterification processes. These processes may involve the use of continuous flow reactors to ensure consistent product quality and yield. The choice of catalyst and reaction conditions is optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: (S)-6-Heptyltetrahydro-2H-pyran-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the lactone ring into a diol.

    Substitution: The heptyl side chain can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Diols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Chemistry: (S)-6-Heptyltetrahydro-2H-pyran-2-one is used as a building block in organic synthesis. Its unique structure makes it a valuable intermediate for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential bioactive properties

Medicine: The compound is investigated for its potential therapeutic applications. Its structural similarity to certain natural products makes it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of fragrances and flavorings. Its pleasant odor makes it a valuable ingredient in the formulation of perfumes and food additives.

Mechanism of Action

The mechanism of action of (S)-6-Heptyltetrahydro-2H-pyran-2-one involves its interaction with specific molecular targets. In biological systems, lactones can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the structure of the lactone.

Comparison with Similar Compounds

    (6R)-6-Heptyltetrahydro-2H-pyran-2-one: The enantiomer of (S)-6-Heptyltetrahydro-2H-pyran-2-one, differing in the spatial arrangement of atoms.

    γ-Butyrolactone: A smaller lactone with a four-membered ring.

    δ-Valerolactone: A lactone with a five-membered ring.

Uniqueness: this compound is unique due to its six-membered ring structure and heptyl side chain. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

108943-47-1

Molecular Formula

C12H22O2

Molecular Weight

198.3 g/mol

IUPAC Name

(6S)-6-heptyloxan-2-one

InChI

InChI=1S/C12H22O2/c1-2-3-4-5-6-8-11-9-7-10-12(13)14-11/h11H,2-10H2,1H3/t11-/m0/s1

InChI Key

QRPLZGZHJABGRS-NSHDSACASA-N

Isomeric SMILES

CCCCCCC[C@H]1CCCC(=O)O1

SMILES

CCCCCCCC1CCCC(=O)O1

Canonical SMILES

CCCCCCCC1CCCC(=O)O1

Purity

95% min.

Synonyms

Delta - 6S - Dodecalactone

Origin of Product

United States

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